Cas no 66373-25-9 (5-Acetyl-2-amino-4-methylpyrimidine)

5-Acetyl-2-amino-4-methylpyrimidine 化学的及び物理的性質
名前と識別子
-
- 5-Acetyl-2-amino-4-methylpyrimidine
- 1-(2-amino-4-methylpyrimidin-5-yl)ethanone
- 1-(2-Amino-4-methyl-5-pyrimidinyl)ethanone
- 1-(2-Amino-4-methyl-pyrimidin-5-yl)-aethanon
- 1-(2-amino-4-methylpyrimidin-5-yl)ethan-1-one
- 1-(2-amino-4-methyl-pyrimidin-5-yl)-ethanone
- 5-Acetyl-4-methyl-2-amino-pyrimidin
- 5-acetyl-4-methyl-2-aminopyrimidine
- acetyl-5 amino-2 methyl-4 pyrimidine
- 2-Amino-4-methyl-5-pyrimidyl methyl ketone
- BCP28023
- AKOS002675870
- EN300-36395
- 5-acetyl-2-Amino-4-methypyrimidine
- CCG-44967
- AC-33860
- BDBM50354819
- CHEMBL1834389
- DTXSID10332703
- HMS550M08
- MFCD00052621
- SB55601
- FT-0605501
- 1-(2-amino-4-methyl-pyrimidin-5-yl)ethanone;5-ACETYL-2-AMINO-4-METHYLPYRIMIDINE
- SCHEMBL9956934
- 66373-25-9
- CS-0199792
- Ethanone,1-(2-amino-4-methyl-5-pyrimidinyl)-
- Maybridge1_003264
- SR-01000634765-1
- 1-(2-amino-4-methyl-pyrimidin-5-yl)ethanone
- Z362844336
- 1-(2-Amino-4-methyl-5-pyrimidinyl)ethanone #
- AS-5429
- A835440
- DB-054919
-
- MDL: MFCD00052621
- インチ: InChI=1S/C7H9N3O/c1-4-6(5(2)11)3-9-7(8)10-4/h3H,1-2H3,(H2,8,9,10)
- InChIKey: LWZQQJIAMSDELT-UHFFFAOYSA-N
- SMILES: CC1=NC(=N)NC=C1C(=O)C
計算された属性
- 精确分子量: 151.07500
- 同位素质量: 151.075
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 160
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.9A^2
- Surface Charge: 0
- 互变异构体数量: 21
- XLogP3: -0.1
じっけんとくせい
- Color/Form: 固体。
- 密度みつど: 1.2
- ゆうかいてん: 226-227 °C
- Boiling Point: 356.2°C at 760 mmHg
- フラッシュポイント: 169.2°C
- Refractive Index: 1.573
- PSA: 68.87000
- LogP: 1.15100
- Solubility: まだ確定していません。
5-Acetyl-2-amino-4-methylpyrimidine Security Information
- Signal Word:Warning
- 危害声明: H315;H319;H335
- Warning Statement: P261;P280;P305+P351+P338;P304+P340;P405;P501
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36/37/39
-
危険物標識:
- 储存条件:2-8 °C
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
5-Acetyl-2-amino-4-methylpyrimidine 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
5-Acetyl-2-amino-4-methylpyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D766263-10g |
5-Acetyl-2-amino-4-methylpyrimidine |
66373-25-9 | 97% | 10g |
$215 | 2023-09-04 | |
Enamine | EN300-36395-10.0g |
1-(2-amino-4-methylpyrimidin-5-yl)ethan-1-one |
66373-25-9 | 95.0% | 10.0g |
$253.0 | 2025-03-18 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B20262-1g |
5-Acetyl-2-amino-4-methylpyrimidine, 97% |
66373-25-9 | 97% | 1g |
¥1103.00 | 2023-02-25 | |
Enamine | EN300-36395-0.5g |
1-(2-amino-4-methylpyrimidin-5-yl)ethan-1-one |
66373-25-9 | 95.0% | 0.5g |
$27.0 | 2025-03-18 | |
Enamine | EN300-36395-25.0g |
1-(2-amino-4-methylpyrimidin-5-yl)ethan-1-one |
66373-25-9 | 95.0% | 25.0g |
$604.0 | 2025-03-18 | |
Key Organics Ltd | AS-5429-100MG |
1-(2-amino-4-methylpyrimidin-5-yl)ethan-1-one |
66373-25-9 | >90% | 100mg |
£146.00 | 2025-02-09 | |
Key Organics Ltd | AS-5429-20MG |
1-(2-amino-4-methylpyrimidin-5-yl)ethan-1-one |
66373-25-9 | >90% | 0mg |
£76.00 | 2023-04-20 | |
Key Organics Ltd | AS-5429-50MG |
1-(2-amino-4-methylpyrimidin-5-yl)ethan-1-one |
66373-25-9 | >90% | 50mg |
£102.00 | 2025-02-09 | |
Chemenu | CM363257-1g |
5-Acetyl-2-amino-4-methylpyrimidine |
66373-25-9 | 95%+ | 1g |
$151 | 2023-02-02 | |
Alichem | A089008020-5g |
5-Acetyl-2-amino-4-methylpyrimidine |
66373-25-9 | 95% | 5g |
$239.76 | 2023-09-01 |
5-Acetyl-2-amino-4-methylpyrimidine 関連文献
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2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
5-Acetyl-2-amino-4-methylpyrimidineに関する追加情報
5-Acetyl-2-amino-4-methylpyrimidine: A Comprehensive Overview
The compound with CAS No 66373-25-9, known as 5-Acetyl-2-amino-4-methylpyrimidine, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the pyrimidine family, which is a class of heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. The 5-Acetyl-2-amino-4-methylpyrimidine structure is characterized by the presence of an acetyl group at position 5, an amino group at position 2, and a methyl group at position 4, making it a derivative with unique chemical properties and potential biological activities.
Pyrimidines are widely studied due to their role in various biological processes, including DNA synthesis and signal transduction. The 5-Acetyl-2-amino-4-methylpyrimidine structure has been of particular interest to researchers due to its potential as a building block for more complex molecules, such as nucleosides and nucleotides. Recent studies have explored its application in drug design, particularly in the development of antiviral and anticancer agents.
One of the most notable aspects of 5-Acetyl-2-amino-4-methylpyrimidine is its ability to act as a precursor for nucleoside analogs. These analogs are crucial in the development of antiviral medications, as they can inhibit viral replication by incorporating into viral RNA or DNA. For instance, researchers have investigated the use of this compound in the synthesis of acyclic nucleoside phosphonates, which have shown promising results in combating viral infections such as HIV and hepatitis C.
In addition to its role in antiviral drug development, 5-Acetyl-2-amino-4-methylpyrimidine has also been explored for its potential in anticancer therapy. Studies have demonstrated that certain derivatives of this compound exhibit selective cytotoxicity against cancer cells, making them potential candidates for targeted cancer treatment. The methyl group at position 4 and the acetyl group at position 5 play significant roles in modulating the compound's pharmacokinetic properties, enhancing its bioavailability and efficacy.
The synthesis of 5-Acetyl-2-amino-4-methylpyrimidine involves a series of well-established organic reactions, including condensation reactions and oxidation processes. Recent advancements in catalytic methods have enabled more efficient and scalable production of this compound, making it more accessible for large-scale applications in pharmaceutical research.
Moreover, the structural versatility of 5-Acetyl-2-amino-4-methylpyrimidine allows for further functionalization, enabling the creation of libraries of related compounds for high-throughput screening. This approach has been instrumental in identifying novel bioactive molecules with potential therapeutic applications.
In conclusion, 5-Acetyl-2-amino-4-methylpyrimidine (CAS No 66373-25-9) is a versatile compound with significant potential in drug discovery and development. Its unique chemical structure and promising biological activities make it a valuable tool for researchers in the fields of organic chemistry, pharmacology, and medicinal chemistry.
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